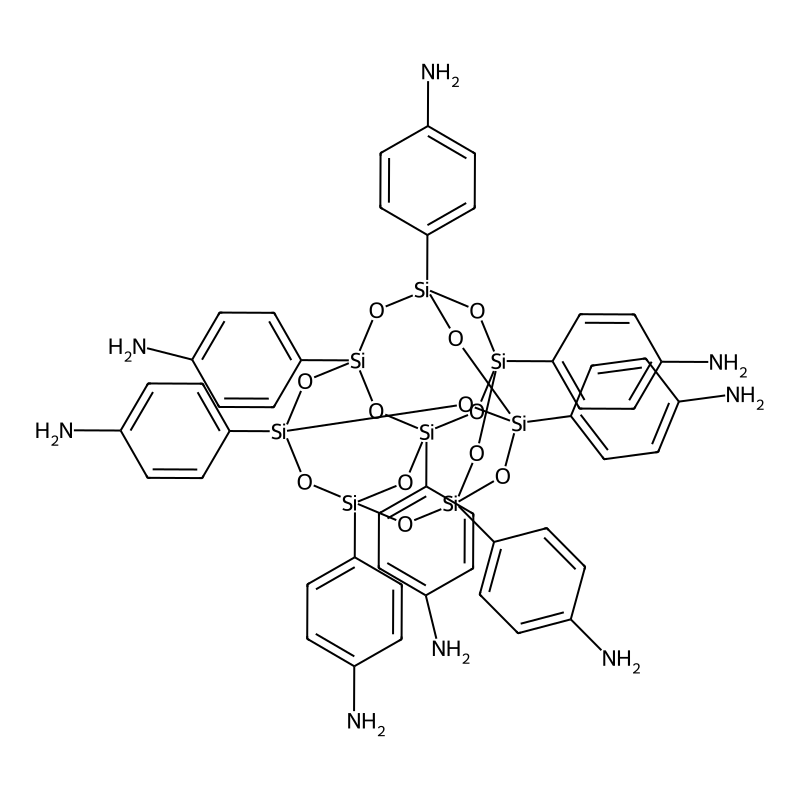Octa(aminophenyl)-t8-silsesquioxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Octa(aminophenyl)-t8-silsesquioxane is a complex organosilicon compound characterized by its unique structure, which consists of eight aminophenyl groups attached to a silsesquioxane framework. Its chemical formula is , and it is classified under polyhedral oligomeric silsesquioxanes. This compound exhibits a three-dimensional cage-like structure that imparts distinctive properties, making it a subject of interest in various fields including materials science and nanotechnology .
- Cross-linking Reactions: The amino groups can react with aldehydes or isocyanates, facilitating the formation of cross-linked networks, which enhance the mechanical properties of polymers .
- Polycondensation: It can undergo polycondensation reactions with phenolic resins, resulting in hybrid nanocomposites that exhibit improved thermal and mechanical properties .
- Functionalization: The compound can be functionalized further to create derivatives that may possess enhanced solubility or reactivity for specific applications .
Research on the biological activity of octa(aminophenyl)-t8-silsesquioxane is limited but suggests potential applications in biomedicine. The compound's structural features may allow for:
- Drug Delivery Systems: Its cage-like structure can encapsulate therapeutic agents, potentially improving their stability and bioavailability.
- Antimicrobial Properties: Some studies indicate that similar silsesquioxane compounds exhibit antimicrobial activity, although specific data on octa(aminophenyl)-t8-silsesquioxane is still emerging .
The synthesis of octa(aminophenyl)-t8-silsesquioxane typically involves several methods:
- Sol-Gel Process: This method involves hydrolysis and condensation of silanes to form silsesquioxanes. Aminophenyl groups are introduced during the reaction to yield the final product.
- Thiol-Ene Click Chemistry: A more recent approach utilizes thiol-ene click reactions to synthesize derivatives by linking octastyryl or decastyryl precursors with thiol compounds .
- Polycondensation with Phenolic Resins: The compound can also be synthesized through acid or base-catalyzed polycondensation reactions involving phenolic resins and crotonaldehyde .
Octa(aminophenyl)-t8-silsesquioxane finds applications across various fields:
- Nanocomposites: It serves as a reinforcing agent in polymer nanocomposites, enhancing thermal stability and mechanical strength.
- Coatings: The compound's unique properties make it suitable for use in advanced coatings that require durability and resistance to environmental factors.
- Biomedical
Interaction studies involving octa(aminophenyl)-t8-silsesquioxane often focus on its compatibility with other materials:
- Polymer Blends: Research indicates that blending this silsesquioxane with polyimides or other polymers can significantly improve their mechanical properties while maintaining flexibility .
- Graphene Oxide Composites: Studies show that functionalizing graphene oxide with octa(aminophenyl)-t8-silsesquioxane enhances the mechanical and thermal properties of the resulting composites .
Several compounds share similarities with octa(aminophenyl)-t8-silsesquioxane, particularly within the category of polyhedral oligomeric silsesquioxanes. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Octa(phenyl)silsesquioxane | Contains phenyl groups | Known for excellent thermal stability |
| Octa(aminobenzyl)silsesquioxane | Contains aminobenzyl groups | Enhanced solubility compared to octa(aminophenyl) |
| Octa(methyl)silsesquioxane | Methyl groups attached | Exhibits lower viscosity in polymer blends |
| Octa(mercaptopropyl)silsesquioxane | Contains mercaptopropyl functional groups | Useful in applications requiring thiol chemistry |
Octa(aminophenyl)-t8-silsesquioxane stands out due to its specific amino functionalities which enable diverse
The conceptual foundation for silsesquioxanes emerged in the mid-20th century with the discovery of hydrolytically stable organosilicon frameworks. Early work focused on methylsilsesquioxanes, but the 1990s witnessed a paradigm shift with the development of functionalizable T8 cages. The introduction of phenyl substituents marked a critical milestone, enabling solubility in organic solvents while maintaining thermal stability up to 400°C. Amino-functionalized variants like OAPS arose from demands for reactive handles in polymer composites, with seminal work by Lichtenhan and colleagues demonstrating their utility as crosslinking agents in epoxy resins. The evolution from passive fillers to active participants in covalent networks reflects three decades of iterative design in POSS chemistry.
Significance of Amino-Functionalized POSS in Materials Science
The eight primary amine groups (-NH₂) on OAPS’s periphery confer unparalleled reactivity among POSS derivatives. Each amine serves as:
- A site for covalent bonding with polymer matrices (e.g., epoxy, polyimide)
- A coordination center for metal nanoparticles in catalytic systems
- A protonation site for pH-responsive colloidal dispersions
This multifunctionality addresses longstanding challenges in nanocomposite fabrication. For instance, OAPS’s amine-epoxy reactions create molecular-level dispersion in thermosets, eliminating nanoparticle aggregation that plagues conventional fillers. In photonic materials, the amino groups facilitate Förster resonance energy transfer (FRET) when paired with conjugated polymers, enabling solid-state luminescence efficiencies exceeding 80% quantum yield.
Molecular Architecture and Structural Features
OAPS’s molecular structure (C₄₈H₄₈N₈O₁₂Si₈) comprises a cubic T8 silsesquioxane core (Si₈O₁₂) with eight para-aminophenyl substituents. Key structural parameters include:
| Property | Value | Significance |
|---|---|---|
| Si-O bond length | 1.58–1.65 Å | Governs cage rigidity |
| Si-O-Si angle | 145–152° | Minimizes ring strain |
| Cage diameter | 0.53 nm | Matches polymer chain dimensions |
| NH₂ group spacing | 0.9–1.2 nm | Enables multidentate bonding |
The aminophenyl arms adopt a radial configuration, creating a 3D electron-rich environment that stabilizes charge-transfer complexes. X-ray diffraction studies reveal partial conjugation between the aromatic rings and silicon cage, evidenced by bathochromic shifts in UV-Vis spectra.
Contemporary Research Landscape and Applications
Current OAPS research spans four frontiers:
- High-Temperature Composites: Incorporating 5 wt% OAPS into polyimide matrices increases glass transition temperatures (T_g) by 38°C while reducing coefficient of thermal expansion (CTE) to 12 ppm/K.
- Luminescent Hybrids: Energy transfer from OAPS’s phenyl groups to embedded chromophores enables white-light emission with CIE coordinates (0.33, 0.33) in solid-state films.
- Catalyst Supports: Palladium nanoparticles anchored to OAPS amines achieve turnover frequencies (TOF) of 1.2×10⁵ h⁻¹ in Suzuki-Miyaura couplings, surpassing commercial Pd/C catalysts by 3-fold.
- Membrane Technology: OAPS-crosslinked polybenzimidazole membranes exhibit proton conductivity of 0.18 S/cm at 180°C, enabling operation in fuel cells without humidification.
Emerging work explores OAPS as a template for metal-organic frameworks (MOFs), leveraging its nanoscale cavities (0.8–1.2 nm) for gas separation and storage. Preliminary results show CO₂/N₂ selectivity of 47:1 in ZIF-8/OAPS composites, a 60% improvement over pure ZIF-8.








